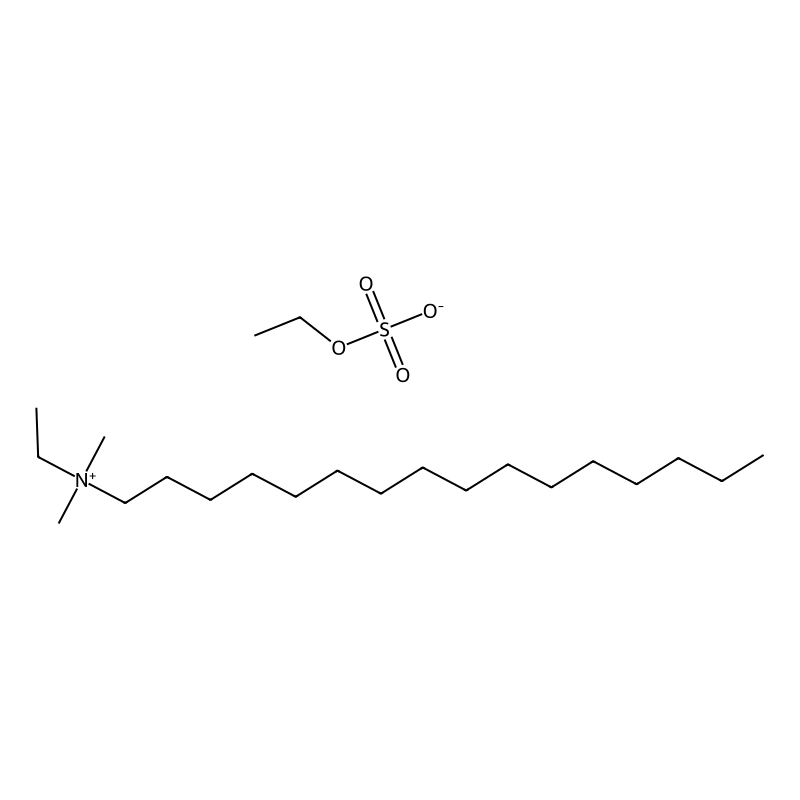

Mecetronium ethylsulfate

C22H49NO4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C22H49NO4S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mecetronium ethylsulfate is a synthetic quaternary ammonium compound with the chemical formula C22H49NO4S. It is characterized by its positively charged nitrogen atom, which is surrounded by four alkyl groups, contributing to its surfactant properties. This compound is primarily used in pharmaceutical formulations and as a reagent in various chemical syntheses. Mecetronium ethylsulfate is known for its antimicrobial activity and is often utilized in culture media for microbiological studies .

MES acts as a disinfectant by disrupting bacterial membranes. The positively charged ammonium group interacts with the negatively charged phosphate groups in phospholipids, the major component of bacterial membranes. This disrupts the membrane structure and permeability, leading to leakage of cellular contents and eventually cell death.

MES can be irritating to the skin and eyes upon contact. Inhalation may cause respiratory irritation. Specific data on the toxicity of MES is limited, but it is generally considered less toxic than some other quaternary ammonium compounds.

Safety Precautions:

- Wear personal protective equipment (gloves, goggles) when handling MES.

- Avoid contact with skin, eyes, and inhalation.

- Follow proper disposal procedures as recommended by the manufacturer.

Limitations:

- Data on specific physical and chemical properties and long-term health effects is limited.

Further Research:

- More research is needed to determine the long-term effects of MES exposure and its potential impact on human health and the environment.

Antibacterial Activity Studies:

Mecetronium ethylsulfate exhibits antibacterial properties against various bacterial strains, including some resistant to common antibiotics like vancomycin-resistant enterococci []. This has led to its use in research investigating novel antibacterial strategies. For instance, studies explore its potential for:

- Developing synergistic approaches: Researchers have combined Mecetronium ethylsulfate with other antibiotics to assess if the combination enhances their effectiveness against multidrug-resistant bacteria [].

- Understanding bacterial membrane disruption: Studies have investigated the mechanism by which Mecetronium ethylsulfate disrupts the bacterial cell membrane, potentially leading to insights for developing new antibiotics [].

Mecetronium ethylsulfate exhibits notable biological activity, particularly as an antimicrobial agent. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis. This property makes it effective against various bacteria and fungi, which is why it is frequently included in culture media for microbiological analysis. Additionally, it has been studied for potential applications in wound care and as a preservative in cosmetic formulations due to its bactericidal properties .

The synthesis of mecetronium ethylsulfate typically involves the following methods:

- Alkylation of Tertiary Amine: A tertiary amine is reacted with an alkyl sulfate (such as ethyl sulfate) under controlled conditions to yield mecetronium ethylsulfate.

- Quaternization Reaction: The process involves treating the amine with an alkyl halide or sulfonate, resulting in the formation of the quaternary ammonium compound.

These methods allow for the production of mecetronium ethylsulfate with varying chain lengths and properties, depending on the starting materials used .

Mecetronium ethylsulfate is unique due to its specific structure that allows for enhanced solubility and efficacy in aqueous solutions compared to some other quaternary ammonium compounds. Its application in specialized microbiological contexts further distinguishes it from more general-purpose disinfectants .

Studies on mecetronium ethylsulfate have focused on its interactions with other compounds, particularly regarding its efficacy as an antimicrobial agent. It has been shown to enhance the activity of certain antibiotics when used in combination, potentially due to its ability to disrupt bacterial membranes. Furthermore, interaction studies have indicated that mecetronium ethylsulfate can form complexes with other surfactants, altering their properties and enhancing their effectiveness .

Alkylation Strategies for Quaternary Ammonium Formation

The synthesis of mecetronium ethylsulfate relies primarily on alkylation reactions involving tertiary amines and ethyl sulfate derivatives [12]. The fundamental mechanism proceeds through nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon center of the alkylating agent [14]. This reaction, known as quaternization, results in the formation of a permanently charged quaternary ammonium cation paired with the ethyl sulfate anion [9].

The most effective alkylation strategy employs dimethyl ethyl hexadecyl amine as the tertiary amine precursor, which undergoes reaction with diethyl sulfate under controlled conditions [16]. The reaction proceeds via a bimolecular nucleophilic substitution mechanism, where the breaking of the carbon-sulfate bond occurs simultaneously with the formation of the new nitrogen-carbon bond [21]. Research demonstrates that the reaction rate is significantly influenced by the electronic properties of the alkyl groups attached to the nitrogen center, with longer alkyl chains generally decreasing the nucleophilicity of the amine [10].

Industrial applications typically employ a molar ratio of 1:1.0 to 1:1.1 (amine to alkylating agent) to ensure complete conversion while minimizing excess reagent costs [39]. Temperature control during alkylation is critical, with optimal ranges between 100-125°C providing the best balance between reaction rate and product stability [21]. At temperatures exceeding 140°C, competing side reactions including thermal decomposition and ether formation become significant, reducing overall yield [33].

The alkylation process benefits from the addition of non-nucleophilic bases such as diisopropylethylamine, which prevents the formation of hydrogen halide salts that can interfere with the reaction progress [39]. This approach has been shown to prevent quaternization beyond the desired degree, maintaining high selectivity for the target product [39].

Table 1: Alkylation Reaction Conditions for Quaternary Ammonium Formation

| Parameter | Typical Values | Optimized Conditions | Sources |

|---|---|---|---|

| Temperature Range (°C) | 80-130 | 100-125 | [21] |

| Reaction Time (hours) | 1.5-48 | 2-3 | [21] [18] |

| Solvent | Chloroform/Acetonitrile | Acetonitrile | [21] [36] |

| Alkylating Agent | Ethyl sulfate derivatives | Diethyl sulfate | [16] [25] |

| Molar Ratio (Amine:Alkylant) | 1:1.1 | 1:1.0 | [39] |

| Yield (%) | 68.8-94.8 | 85-95 | [21] [18] |

| Purity (%) | 99+ | 99.5+ | [2] [4] |

Solvent Selection and Reaction Optimization

Solvent selection plays a crucial role in the synthesis of mecetronium ethylsulfate, significantly affecting both reaction kinetics and product isolation [21]. The choice of solvent influences the reaction through multiple mechanisms including stabilization of the transition state, solvation of reactants and products, and facilitation of product separation [25].

Acetonitrile emerges as the preferred solvent for industrial synthesis due to its optimal balance of properties [21] [36]. With a dielectric constant of 37.5, acetonitrile provides sufficient polarity to stabilize the charged transition state while maintaining compatibility with the organic reactants [31]. The solvent's ability to dissolve both the tertiary amine substrate and the ethyl sulfate alkylating agent ensures homogeneous reaction conditions, leading to faster reaction rates and higher yields [21].

Chloroform, with its lower dielectric constant of 4.81, has been employed in laboratory-scale syntheses [21]. While this solvent minimizes side reactions involving carboxylic acid groups and reduces unwanted acid-base interactions, it generally results in lower reaction rates compared to more polar alternatives [21]. The precipitation of products directly from chloroform solution can simplify purification but may lead to reduced yields in some cases [21].

Polar protic solvents such as methanol and isopropanol present challenges for mecetronium ethylsulfate synthesis [43]. These solvents can participate in competing nucleophilic reactions with the alkylating agent, reducing the effective concentration available for quaternization [25]. Additionally, the high polarity of these solvents can stabilize the separated ions to such an extent that back-reaction becomes favorable, reducing overall conversion [43].

Water, despite its excellent solvating properties for ionic species, proves unsuitable for synthesis due to its competing nucleophilicity and tendency to hydrolyze ethyl sulfate derivatives [33]. Studies indicate that even small amounts of water can significantly reduce reaction efficiency by promoting hydrolysis of the alkylating agent [27].

Table 2: Solvent Selection Criteria for Quaternary Ammonium Synthesis

| Solvent | Dielectric Constant | Reaction Rate (Relative) | Product Precipitation | Purification Ease | Industrial Suitability |

|---|---|---|---|---|---|

| Chloroform | 4.81 | Moderate | Yes | High | Moderate |

| Acetonitrile | 37.5 | High | Partial | High | High |

| Methanol | 32.7 | Low | No | Low | Low |

| Isopropanol | 17.9 | Moderate | Yes | Moderate | Moderate |

| Water | 78.4 | Very Low | No | Low | Poor |

Reaction optimization extends beyond solvent selection to include precise control of reaction parameters [25]. Temperature optimization studies reveal that maintaining temperatures between 100-125°C provides optimal reaction rates while minimizing thermal degradation [21]. The exothermic nature of the quaternization reaction requires careful heat management to prevent temperature excursions that could lead to product decomposition [16].

Reaction time optimization demonstrates that most quaternizations reach completion within 2-3 hours under optimal conditions [21]. Extended reaction times beyond this point do not significantly improve yields but may increase the formation of colored impurities and degradation products [18]. Monitoring reaction progress through techniques such as nuclear magnetic resonance spectroscopy allows for precise determination of completion points [25].

Purification Techniques and Yield Maximization

The purification of mecetronium ethylsulfate requires specialized techniques tailored to the unique properties of quaternary ammonium salts [18]. These compounds exhibit high water solubility, thermal sensitivity, and tendency to form hygroscopic crystals, necessitating careful selection of purification methods [37].

Precipitation techniques represent the most industrially viable approach for mecetronium ethylsulfate purification [18]. Direct precipitation from reaction mixtures yields products with purities ranging from 95-98%, though with moderate recovery rates of approximately 53.2% [18]. This method relies on the differential solubility of the product in various solvents, with the quaternary ammonium salt typically exhibiting lower solubility in non-polar or weakly polar media [18].

Amine-assisted precipitation emerges as a superior technique, achieving yield recoveries between 68.8-94.8% with purities of 98-99% [18]. This method involves the addition of water-miscible aliphatic amines to concentrated aqueous solutions of the quaternary salt, causing immediate precipitation of purified product [18]. The mechanism relies on the specific interaction between aliphatic amines and quaternary ammonium salts, which is not replicated by other water-miscible solvents such as acetone or methanol [18].

The amine-assisted precipitation process requires careful control of amine-to-salt ratios, typically employing 5-10 volumes of amine per volume of quaternary salt solution [18]. Higher ratios may be necessary for more hygroscopic salts or when working with dilute solutions [18]. The precipitated solid requires thorough washing with volatile organic solvents to remove residual amine and ensure colorless final products [18].

Azeotropic distillation provides an alternative purification approach, achieving yields of 85-90% with purities of 96-98% [18]. This technique involves the addition of solvents such as benzene to aqueous quaternary salt solutions, followed by distillation until complete water removal [18]. While effective, this method may concentrate non-volatile impurities in the final product and requires specialized equipment for industrial implementation [18].

Recrystallization from appropriate solvent systems can achieve purities exceeding 99%, though typically with reduced yields of 75-85% [18]. The selection of recrystallization solvents depends on achieving optimal solubility differences between the target compound and impurities [37]. Ethanol and butanol have been successfully employed for quaternary ammonium salt recrystallization, though the low solubility in these solvents necessitates heating and careful cooling protocols [35].

Table 3: Purification Techniques and Performance Metrics

| Technique | Yield Recovery (%) | Purity Achieved (%) | Water Content (%) | Industrial Scalability | Cost Effectiveness |

|---|---|---|---|---|---|

| Direct Precipitation | 53.2 | 95-98 | 2-5 | High | High |

| Amine-Assisted Precipitation | 68.8-94.8 | 98-99 | 1-2 | High | Moderate |

| Azeotropic Distillation | 85-90 | 96-98 | 0.5-1 | Moderate | Moderate |

| Recrystallization | 75-85 | 99+ | 0.1-0.5 | Moderate | Low |

| Column Chromatography | 90-95 | 99.5+ | <0.1 | Low | Low |

Yield maximization strategies focus on optimizing each step of the synthesis and purification process [37]. Careful control of reaction stoichiometry, maintaining slight excess of the amine component, prevents incomplete conversion while minimizing waste of expensive alkylating agents [39]. Temperature control during both synthesis and isolation steps prevents thermal decomposition that can significantly reduce recoverable yields [21].

Water content management proves critical for yield maximization, as quaternary ammonium salts readily absorb moisture from atmospheric sources [37]. Maintaining low water content (typically below 1%) requires specialized drying techniques and storage under controlled atmospheric conditions [37]. The hygroscopic nature of these compounds necessitates rapid processing and immediate packaging to prevent moisture uptake that can compromise product quality [37].

Mecetronium ethylsulfate exhibits characteristic solubility patterns that reflect its amphiphilic quaternary ammonium structure. The compound demonstrates preferential solubility in polar solvents, consistent with its cationic nature and the presence of ionic functional groups [1].

Water Solubility: Mecetronium ethylsulfate is readily soluble in water, which can be attributed to the strong electrostatic interactions between the positively charged quaternary ammonium cation and the negatively charged ethylsulfate anion with water molecules [1]. The high water solubility is enhanced by hydrogen bonding capabilities of the sulfate group and ion-dipole interactions with the quaternary ammonium center .

Alcoholic Solvents: In ethanol, mecetronium ethylsulfate demonstrates only slight solubility [3]. This reduced solubility compared to water reflects the decreased polarity of ethanol relative to water, while still maintaining sufficient polar character to permit some dissolution through hydrogen bonding interactions [3].

Nonpolar Media: The compound exhibits practically no solubility in chloroform and demonstrates low solubility in other nonpolar organic solvents [3]. This behavior is consistent with the general principle that ionic compounds have minimal solubility in nonpolar media due to the inability of nonpolar solvents to stabilize ionic species through solvation [3].

Intermediate Polarity Solvents: Mecetronium ethylsulfate shows notable solubility in acetone, a polar aprotic solvent [1]. This solubility pattern suggests that the compound can be dissolved in solvents with intermediate polarity that can provide adequate solvation for both the cationic and anionic components.

| Solvent Type | Polarity | Solubility | Interaction Mechanism |

|---|---|---|---|

| Water | High polar (protic) | Soluble | Ion-dipole interactions, hydrogen bonding [1] |

| Ethanol | Moderate polar (protic) | Slightly soluble | Limited hydrogen bonding [3] |

| Acetone | Moderate polar (aprotic) | Soluble | Dipole-ion interactions [1] |

| Chloroform | Low polar | Practically insoluble | Insufficient polar interactions [3] |

| Nonpolar organics | Nonpolar | Low solubility | Minimal solvation capability [3] |

Thermal Decomposition Pathways and Kinetics

The thermal decomposition behavior of mecetronium ethylsulfate follows patterns characteristic of quaternary ammonium compounds, with specific pathways dependent on temperature and atmospheric conditions [1].

Thermal Stability Range: Under normal storage and handling conditions, mecetronium ethylsulfate remains stable [4]. The compound maintains its structural integrity at ambient temperatures and demonstrates adequate thermal stability for typical pharmaceutical and industrial applications [1].

Decomposition Initiation: Thermal decomposition of mecetronium ethylsulfate occurs when exposed to elevated temperatures, though specific decomposition temperature values were not explicitly reported in the available literature [1]. Based on comparative analysis with similar quaternary ammonium compounds, thermal degradation is expected to initiate through alkyl chain cleavage and quaternary nitrogen center disruption [5] [6].

Decomposition Pathways: Research on related quaternary ammonium compounds indicates that thermal decomposition typically proceeds through multiple pathways [7]. The primary decomposition mechanisms likely include:

- Alkyl Chain Elimination: Cleavage of the long-chain alkyl groups from the quaternary nitrogen center, following Hofmann elimination patterns [7]

- Quaternary Center Degradation: Decomposition of the central quaternary ammonium structure through nucleophilic attack or thermal rearrangement [6]

- Sulfate Group Decomposition: Thermal degradation of the ethylsulfate anion, potentially releasing sulfur dioxide and ethanol derivatives [7]

Kinetic Considerations: The thermal decomposition kinetics of quaternary ammonium compounds generally follow first-order or mixed-order kinetics, with activation energies typically ranging from 150-300 kilojoules per mole [5]. The decomposition rate increases exponentially with temperature following Arrhenius behavior [5].

| Parameter | Characteristic | Expected Range |

|---|---|---|

| Onset Temperature | Decomposition initiation | 200-300°C (estimated) [5] |

| Activation Energy | Energy barrier for decomposition | 150-300 kJ/mol (typical for quaternary ammonium compounds) [5] |

| Decomposition Products | Primary degradation products | Alkyl amines, alkenes, ethanol, sulfur compounds [7] |

| Kinetic Order | Reaction mechanism | First-order or mixed-order kinetics [5] |

pH-Dependent Stability in Aqueous Systems

The stability of mecetronium ethylsulfate in aqueous solutions demonstrates significant pH dependence, reflecting the behavior characteristic of quaternary ammonium compounds in varying ionic environments [8] [9].

Optimal pH Range: Quaternary ammonium compounds, including mecetronium ethylsulfate, exhibit maximum stability in neutral to slightly alkaline conditions (pH 6-10) [10]. Within this range, the compound maintains its structural integrity and surface-active properties without significant degradation [10].

Acidic Conditions: At highly acidic pH values (pH < 4), mecetronium ethylsulfate may experience gradual degradation over extended periods [10]. The acidic environment can promote hydrolysis reactions and destabilize the quaternary ammonium center, leading to reduced antimicrobial efficacy and altered physicochemical properties [10].

Alkaline Stability: The compound demonstrates enhanced stability under moderately alkaline conditions [11]. Quaternary ammonium compounds generally show increased effectiveness at higher pH values, requiring lower concentrations to achieve equivalent biological activity [11].

Mechanism of pH Effects: The pH-dependent stability relates to several factors:

- Hydrolysis Susceptibility: Acidic conditions can promote hydrolytic cleavage of ester linkages and destabilization of the quaternary nitrogen center [8]

- Ionic Strength Effects: pH modifications alter the ionic strength of the solution, affecting the solvation shell around the quaternary ammonium compound [9]

- Competitive Ion Effects: Changes in pH introduce competing ions that can interact with the charged quaternary ammonium center [8]

| pH Range | Stability Assessment | Degradation Risk | Recommended Use |

|---|---|---|---|

| pH < 4 | Reduced stability | High degradation potential [10] | Not recommended for long-term storage |

| pH 4-6 | Moderate stability | Low to moderate degradation [10] | Acceptable for short-term applications |

| pH 6-10 | Optimal stability | Minimal degradation [10] | Recommended operating range |

| pH > 10 | Good stability | Enhanced activity [11] | Suitable but may affect other components |

Surface Activity and Critical Micelle Concentration

Mecetronium ethylsulfate functions as a cationic surfactant with pronounced surface-active properties, characteristic of quaternary ammonium compounds with long alkyl chains [12].

Surface Tension Reduction: The compound effectively reduces the surface tension of aqueous solutions through adsorption at the air-water interface [12]. The mechanism involves orientation of the hydrophobic alkyl chains toward the air phase while the hydrophilic quaternary ammonium head group remains in the aqueous phase [13].

Critical Micelle Concentration Determination: While specific critical micelle concentration values for mecetronium ethylsulfate were not explicitly reported in the available literature, the compound's structure suggests it would form micelles at relatively low concentrations typical of long-chain quaternary ammonium surfactants [13].

Surfactant Classification: As a cationic surfactant, mecetronium ethylsulfate belongs to the quaternary ammonium compound family, characterized by a permanently charged nitrogen atom regardless of solution pH [14]. This permanent charge distinguishes it from other surfactant types and contributes to its consistent surface activity across various pH conditions [14].

Micellization Behavior: The formation of micelles by mecetronium ethylsulfate follows typical patterns for cationic surfactants [13]. Above the critical micelle concentration, the compound spontaneously self-assembles into spherical aggregates with hydrophobic cores and cationic surfaces [13].

Measurement Methodologies: Critical micelle concentration determination for similar quaternary ammonium compounds typically employs multiple analytical techniques [15] [16]:

- Surface Tension Measurements: The most common method, monitoring surface tension changes as a function of concentration [16]

- Conductivity Methods: Applicable for ionic surfactants, detecting changes in solution conductivity at the critical micelle concentration [17]

- Fluorescence Spectroscopy: Using fluorescent probes to detect micelle formation [15]

| Surface Activity Parameter | Expected Characteristic | Measurement Method |

|---|---|---|

| Surface Tension Reduction | Significant reduction from ~72 mN/m for water | Wilhelmy plate or pendant drop tensiometry [16] |

| Critical Micelle Concentration | Low values typical for C16 alkyl chain compounds | Multiple techniques (surface tension, conductivity) [15] |

| Micelle Size | Spherical aggregates, 50-100 molecules per micelle | Dynamic light scattering [13] |

| Surface Excess | High adsorption density at air-water interface | Gibbs adsorption equation from surface tension data [16] |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (16.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (33.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard